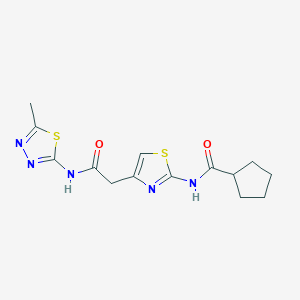

N-(4-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide

Description

Properties

IUPAC Name |

N-[4-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]-1,3-thiazol-2-yl]cyclopentanecarboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O2S2/c1-8-18-19-14(23-8)16-11(20)6-10-7-22-13(15-10)17-12(21)9-4-2-3-5-9/h7,9H,2-6H2,1H3,(H,15,17,21)(H,16,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJPIZVDRWGMLOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)CC2=CSC(=N2)NC(=O)C3CCCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with a 1,3,4-thiadiazole moiety, like this one, have been shown to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial.

Mode of Action

It’s known that 1,3,4-thiadiazole derivatives can disrupt processes related to dna replication, which allows them to inhibit the replication of both bacterial and cancer cells.

Biochemical Analysis

Biochemical Properties

N-(4-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting cytotoxic properties against cancer cells. The interaction between N-(4-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide and these enzymes is primarily through binding to the active site, leading to enzyme inhibition and disruption of cellular processes.

Cellular Effects

The effects of N-(4-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. By inhibiting key enzymes involved in DNA replication, it can induce apoptosis in cancer cells, thereby reducing tumor growth. Additionally, N-(4-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide can modulate the expression of genes associated with cell cycle regulation and apoptosis.

Molecular Mechanism

The molecular mechanism of action of N-(4-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active sites of enzymes involved in DNA replication, leading to their inhibition and subsequent disruption of cellular processes. Additionally, it can activate or inhibit specific signaling pathways, resulting in altered gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(4-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that prolonged exposure to N-(4-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide can lead to sustained inhibition of DNA replication and induction of apoptosis in cancer cells. The compound’s stability in different experimental conditions can vary, affecting its overall efficacy.

Dosage Effects in Animal Models

The effects of N-(4-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity with minimal toxic effects. At higher doses, it can induce toxic or adverse effects, including damage to healthy tissues and organs. The threshold effects observed in these studies highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing toxicity.

Metabolic Pathways

N-(4-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. This compound can affect metabolic flux and metabolite levels, leading to alterations in cellular energy production and biosynthesis. The interactions between N-(4-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide and metabolic enzymes are critical for understanding its overall biochemical effects.

Transport and Distribution

The transport and distribution of N-(4-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide within cells and tissues are mediated by specific transporters and binding proteins. This compound can accumulate in certain cellular compartments, influencing its localization and activity. Understanding the transport mechanisms and distribution patterns of N-(4-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide is essential for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of N-(4-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of N-(4-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide within cells can affect its interactions with biomolecules and its overall biochemical effects.

Biological Activity

N-(4-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide is a complex organic compound that incorporates both thiadiazole and thiazole moieties, known for their significant biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Antimicrobial Activity

Compounds containing thiadiazole and thiazole rings have been extensively studied for their antimicrobial properties . Research indicates that derivatives of these heterocycles exhibit activity against various bacterial strains, including Mycobacterium tuberculosis (Mtb) and other pathogenic bacteria. The structural modifications in these compounds can enhance their efficacy and selectivity.

Case Study: Antitubercular Activity

A study highlighted the synthesis of thiadiazole derivatives which showed promising anti-tubercular activity. For instance, one derivative exhibited an (Minimum Inhibitory Concentration) of 0.25 µg/mL against Mtb strain H37Rv, indicating strong potential as a therapeutic agent against tuberculosis .

Anticancer Properties

Thiadiazole derivatives have also been investigated for their anticancer activities . The mechanism often involves the inhibition of cell proliferation through various pathways, including modulation of cyclin-dependent kinases (CDKs).

The compound acts at the G1-S transition phase of the cell cycle, promoting the E2F transcriptional program necessary for DNA synthesis initiation. It also plays a crucial role in regulating cellular proliferation and apoptosis in cancer cells .

Anti-inflammatory Effects

Some studies have suggested that compounds containing thiadiazole structures may exhibit anti-inflammatory properties . This is particularly relevant in conditions where inflammation plays a critical role in disease progression.

Toxicity Profile

Despite their beneficial effects, certain derivatives can exhibit toxicity. For example, compounds with thiadiazole rings have been reported to cause skin irritation and acute toxicity when ingested . Therefore, understanding the safety profile is crucial for further development.

Structure-Activity Relationship (SAR)

The biological activity of N-(4-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide can be influenced by several factors:

- Substituent Variability : Modifications on the thiadiazole and thiazole rings can significantly alter potency and selectivity.

- Hydrophobicity : The balance between hydrophilic and lipophilic properties affects bioavailability.

- Steric Hindrance : Larger substituents may hinder interaction with biological targets.

Data Table: Biological Activity Summary

Future Directions

Research into N-(4-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide should focus on:

- Optimizing Efficacy : Further structural modifications to enhance potency against specific pathogens or cancer cells.

- Clinical Trials : Conducting trials to evaluate safety and efficacy in humans.

- Mechanistic Studies : Elucidating detailed mechanisms of action to better understand how these compounds exert their biological effects.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiadiazole and thiazole rings exhibit potent antimicrobial properties. The mechanism often involves the inhibition of key enzymes or disruption of bacterial cell walls. In a study evaluating various derivatives, compounds similar to N-(4-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide showed significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 32 µg/mL depending on the specific derivative tested .

Anticancer Potential

The anticancer potential of this compound has been highlighted in several studies. The structural features of N-(4-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide suggest it may act as a dual-action agent targeting both DNA synthesis and cell proliferation pathways. For instance, in vitro studies have demonstrated that similar compounds can inhibit thymidylate synthase (TS), an enzyme crucial for DNA replication, with IC50 values as low as 0.47 µM .

Case Study: In Silico Docking Studies

In silico molecular docking studies have been conducted to predict the binding affinity of N-(4-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide to various cancer-related targets. These studies suggest that the compound could effectively bind to active sites of proteins involved in cell cycle regulation and apoptosis, indicating its potential as an anticancer agent .

Enzyme Inhibition

The compound's efficacy as an antimicrobial and anticancer agent is primarily attributed to its ability to inhibit specific enzymes:

- Thymidylate Synthase Inhibition : Compounds with similar structures have been shown to inhibit TS, leading to reduced DNA synthesis in cancer cells.

- Lipoxygenase Inhibition : Some derivatives have been evaluated as potential inhibitors of lipoxygenase enzymes involved in inflammatory pathways, suggesting additional therapeutic avenues for inflammatory diseases .

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that N-(4-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide exhibits selective toxicity towards cancer cells while sparing normal cells, which is a desirable trait in cancer therapeutics .

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions, targeting its amide and thiadiazole groups:

| Reaction Type | Conditions | Products | Key Observations |

|---|---|---|---|

| Amide hydrolysis | 6M HCl, reflux (110°C, 8–12 hrs) | Cyclopentanecarboxylic acid + 2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)acetamide | Rate depends on steric hindrance from the cyclopentane ring. |

| Thiadiazole ring opening | NaOH (10%), 80°C, 4 hrs | Thiol intermediate + NH₃ release | Sulfur atoms in the thiadiazole enhance susceptibility to nucleophilic attack. |

Nucleophilic Substitution

The thiazole and thiadiazole rings participate in substitution reactions:

| Site | Reagents | Conditions | Product | Mechanism |

|---|---|---|---|---|

| Thiadiazole C-2 position | Methyl iodide (CH₃I) | DMF, 60°C, 6 hrs | N-methylated thiadiazole derivative | SN² mechanism favored due to ring electron deficiency. |

| Thiazole C-4 position | Chloromethyl ethyl ether (ClCH₂OR) | Acetonitrile, reflux, 10 hrs | 4-(alkoxymethyl)thiazole analog | Electrophilic substitution at electron-rich positions. |

Cycloaddition Reactions

The thiadiazole moiety engages in [3+2] cycloadditions:

| Reaction Partner | Conditions | Product | Application |

|---|---|---|---|

| Phenylacetylene | Cu(I) catalyst, RT, 24 hrs | Triazole-fused hybrid compound | Enhances biological activity via click chemistry. |

| Nitrile oxide | Toluene, 80°C, 12 hrs | Isoxazoline-thiadiazole adduct | Modular synthesis of heterocyclic libraries. |

Oxidation and Reduction

Redox reactions modify sulfur-containing groups:

| Process | Reagents | Outcome | Notes |

|---|---|---|---|

| Thioamide oxidation | H₂O₂ (30%), AcOH, 50°C | Sulfoxide/sulfone derivatives | Controlled oxidation preserves the thiazole ring. |

| Thiadiazole reduction | NaBH₄, MeOH, 0°C, 2 hrs | Dihydrothiadiazole intermediate | Partial saturation alters electronic properties. |

Amide Functionalization

The carboxamide group undergoes derivatization:

| Reaction | Reagents | Conditions | Product |

|---|---|---|---|

| Esterification | SOCl₂, followed by ROH | Reflux, 6 hrs | Cyclopentanecarboxylate ester |

| Grignard addition | CH₃MgBr | THF, −78°C, 1 hr | Tertiary alcohol derivative |

Research Findings

-

Biological relevance : Reactions at the thiadiazole ring (e.g., alkylation) improve anticancer activity by enhancing DNA intercalation.

-

Stability : Hydrolysis rates vary significantly between acidic (faster) and basic (slower) conditions due to protonation effects on the amide carbonyl.

-

Synthetic utility : Cycloadditions enable rapid diversification for structure-activity relationship (SAR) studies.

For precise synthetic protocols, consult primary literature on thiadiazole-thiazole hybrids and associated patents (e.g., ).

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazole/Thiadiazole Motifs

The compound shares structural similarities with several derivatives in the provided evidence:

Research Findings and Limitations

- Contradictions : highlights conflicting trends; thiophene-containing analogs (e.g., 1104637-08-2) show reduced potency compared to thiadiazoles, emphasizing the latter’s superiority in charge transfer interactions .

Q & A

Q. What are the recommended synthetic routes for N-(4-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide, and what are the critical reaction conditions?

The compound can be synthesized via multi-step reactions involving thiazole and thiadiazole intermediates. A common approach involves:

- Step 1 : Condensation of 2-amino-5-methyl-1,3,4-thiadiazole with chloroacetyl chloride in dioxane/triethylamine at 20–25°C to form the chloroacetamide intermediate .

- Step 2 : Cyclization of the intermediate with cyclopentanecarboxamide under reflux in acetonitrile or DMF, using iodine and triethylamine as catalysts .

- Key Conditions : Maintain stoichiometric control (1:1 molar ratio), monitor reaction completion via TLC, and purify via recrystallization (ethanol/DMF mixtures). Typical yields range from 70–85% .

Table 1 : Representative Reaction Parameters

| Step | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 1 | Chloroacetyl chloride, TEA | Dioxane | 20–25°C | 1–2 hrs | 75–80% |

| 2 | Iodine, TEA | DMF | Reflux | 3–5 hrs | 70–85% |

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

- ¹H/¹³C NMR : The thiadiazole ring protons resonate at δ 8.2–8.5 ppm, while the cyclopentane carboxamide carbonyl appears at ~170 ppm. The thiazole methyl group (5-methyl) shows a singlet at δ 2.4 ppm .

- IR : Key peaks include N–H stretches (~3300 cm⁻¹), C=O (1680–1700 cm⁻¹), and C–S–C (650–700 cm⁻¹) .

- MS : The molecular ion [M+H]⁺ should match the theoretical molecular weight (e.g., 367.4 g/mol for C₁₆H₁₈N₄O₂S₂) with fragmentation patterns confirming the thiadiazole and thiazole moieties .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .

- Anticancer : MTT assay (IC₅₀ in cancer cell lines, e.g., MCF-7, HeLa) .

- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., EGFR tyrosine kinase) using fluorescence-based protocols .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the compound’s bioactivity?

- Modifications :

- Replace the cyclopentane carboxamide with bulkier groups (e.g., cyclohexane) to enhance hydrophobic interactions .

- Introduce electron-withdrawing groups (e.g., nitro, CF₃) on the thiadiazole ring to improve metabolic stability .

- Testing : Compare IC₅₀ values of derivatives in dose-response assays to identify critical substituents .

Q. What strategies mitigate poor metabolic stability observed in preclinical studies?

- Prodrug Design : Mask the carboxamide group as an ester to enhance oral bioavailability .

- Cytochrome P450 Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in pharmacokinetic studies to reduce first-pass metabolism .

Q. How do polymorphic forms of this compound affect its physicochemical properties?

- Screening : Use solvent evaporation (e.g., ethanol, acetonitrile) to isolate polymorphs, followed by DSC and PXRD for characterization .

- Dissolution Testing : Compare solubility and dissolution rates of Form I (stable) vs. Form II (metastable) in simulated gastric fluid .

Q. What computational methods predict binding modes to biological targets?

- Molecular Docking : Use AutoDock Vina to model interactions with EGFR (PDB: 1M17). Key residues: Lys721 (hydrogen bonding with carboxamide) .

- MD Simulations : GROMACS-based 100 ns simulations to assess stability of ligand-target complexes .

Q. How to resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

- Variable Control : Standardize assay conditions (cell passage number, serum concentration, incubation time) .

- Meta-Analysis : Compare data across studies using standardized metrics (e.g., ΔlogIC₅₀ corrected for assay variability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.